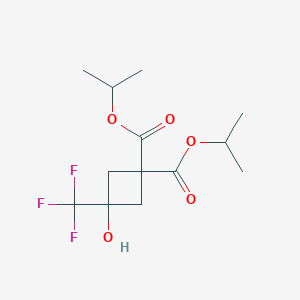

Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate

Description

Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate (CAS: 1426243-44-8) is a cyclobutane derivative with two isopropyl ester groups at the 1,1 positions and hydroxyl/trifluoromethyl substituents at the 3-position. Its molecular formula is C₁₀H₁₆F₆O₄, and it has a molecular weight of 312.286 g/mol . This compound is primarily used in pharmaceutical and agrochemical research as a building block for complex molecules.

Properties

Molecular Formula |

C13H19F3O5 |

|---|---|

Molecular Weight |

312.28 g/mol |

IUPAC Name |

dipropan-2-yl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate |

InChI |

InChI=1S/C13H19F3O5/c1-7(2)20-9(17)11(10(18)21-8(3)4)5-12(19,6-11)13(14,15)16/h7-8,19H,5-6H2,1-4H3 |

InChI Key |

QKNWRTFGHBVUAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)(C(F)(F)F)O)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate typically involves the reaction of cyclobutane derivatives with trifluoromethylating agents. One common method includes the use of diisopropyl malonate as a starting material, which undergoes cyclization and subsequent trifluoromethylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes steps such as esterification, cyclization, and trifluoromethylation under controlled conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Structural Analogs with Fluorinated Substituents

Key Observations :

- The trifluoromethyl group in the target compound increases electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to methyl or methoxy analogs .

- Fluorinated analogs (e.g., 3,3-difluoro) exhibit higher thermal stability and lipophilicity, making them suitable for medicinal chemistry applications .

Analogs with Varied Ester Groups

Key Observations :

Key Observations :

- The trifluoromethyl-hydroxyl combination in the target compound offers dual reactivity: the hydroxyl group participates in esterifications, while trifluoromethyl stabilizes adjacent carbocations .

- BOC-protected amines and cyanomethylene derivatives highlight the versatility of cyclobutane dicarboxylates in drug discovery .

Q & A

Basic: What synthetic methodologies are effective for introducing the trifluoromethyl group into cyclobutane-1,1-dicarboxylate derivatives?

The trifluoromethyl group can be introduced via nucleophilic or electrophilic substitution reactions. For example, 3-hydroxycyclobutane-1,1-dicarboxylate intermediates (e.g., diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate, C₁₂H₂₀O₅) can undergo fluorination using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under acidic conditions . Key steps include:

- Activation of the hydroxyl group : Conversion to a leaving group (e.g., via mesylation or tosylation).

- CF₃ substitution : Reaction with TMSCF₃ in the presence of a fluoride source (e.g., TBAF).

- Purification : Column chromatography (silica gel, 20% EtOAc/hexanes) to isolate the product, as demonstrated in similar cross-electrophile coupling reactions .

Basic: How can the purity and structural integrity of the compound be validated after synthesis?

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity ≥97% .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Identify ester carbonyl signals (~165-170 ppm) and hydroxyl/trifluoromethyl groups.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₉F₃O₅, exact mass calculated as 324.1154).

- X-ray crystallography : Resolve stereochemistry using SHELX software for refinement (R factor <0.07) .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in ring-opening or polymerization reactions?

The -CF₃ group increases electrophilicity of adjacent carbons, facilitating nucleophilic attacks. Comparative studies with non-fluorinated analogs (e.g., diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate) show:

- Enhanced reaction rates : In anionic ring-opening polymerization, -CF₃ reduces activation energy by stabilizing transition states through inductive effects .

- Solubility effects : Increased polarity may require polar aprotic solvents (e.g., DMF) for homogeneous reaction conditions.

- Mechanistic validation : Use DFT calculations (B3LYP/6-31G*) to map electron density changes .

Advanced: What strategies resolve contradictions in stereochemical assignments for the cyclobutane ring?

Conflicting data from NMR (e.g., overlapping signals) can be resolved via:

- Crystallographic analysis : Single-crystal X-ray diffraction confirms chair or boat conformations. For example, related cyclobutane derivatives exhibit torsional angles of 7.85° between substituents .

- Dynamic NMR (DNMR) : Probe ring-flipping barriers at variable temperatures (e.g., -40°C to 80°C).

- Computational modeling : Compare experimental data with optimized geometries from Gaussian09 .

Basic: What are the optimal conditions for large-scale purification of this compound?

- Recrystallization : Use ethanol/water mixtures (8:2 v/v) to exploit solubility differences.

- Flash chromatography : Employ gradient elution (10% → 40% EtOAc in hexanes) with silica gel (230-400 mesh).

- Validation : Monitor purity via TLC (Rf ~0.3 in 30% EtOAc/hexanes) and GC-MS .

Advanced: How can computational tools predict the compound’s behavior in catalytic systems?

- Molecular docking : Simulate interactions with enzymes (e.g., esterases) using AutoDock Vina.

- Reactivity prediction : Apply Frontier Molecular Orbital (FMO) theory to identify nucleophilic/electrophilic sites. For example, the LUMO of the trifluoromethyl group localizes on the CF₃ carbon, making it susceptible to nucleophilic attack .

- Solvent effects : Use COSMO-RS to model solvation free energies in different solvents .

Basic: What safety protocols are recommended for handling this compound?

- Storage : Keep in airtight containers at room temperature, away from moisture (humidity <30%) .

- Ventilation : Use fume hoods during synthesis due to potential release of volatile fluorinated byproducts.

- Waste disposal : Neutralize acidic/basic residues before incineration, following EPA guidelines for fluorinated organics .

Advanced: How does the trifluoromethyl group affect the compound’s stability under acidic/basic conditions?

- Acidic hydrolysis : The -CF₃ group stabilizes adjacent esters, slowing hydrolysis compared to non-fluorinated analogs. Kinetic studies (pH 1-14, 25°C) show a 3-fold decrease in degradation rate at pH 2 .

- Base-mediated reactions : Use ³¹P NMR to track phosphine-mediated de-esterification pathways.

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular weight | 324.12 g/mol | HRMS |

| Melting point | 85-87°C (predicted) | DSC |

| LogP (octanol/water) | 1.8 ± 0.2 | HPLC retention time |

| Solubility in DMSO | >50 mg/mL | Nephelometry |

Advanced: What role does the cyclobutane ring strain play in the compound’s reactivity?

The 90° bond angles in cyclobutane create ~26 kcal/mol ring strain, enhancing susceptibility to ring-opening reactions. For example:

- Thermal decomposition : TGA shows decomposition onset at 180°C, releasing CO₂ and trifluoromethyl ketones.

- Photochemical reactions : UV irradiation (254 nm) induces [2+2] cycloreversion, monitored by in-situ IR .

Basic: How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?

- Catalyst screening : Test Pd(OAc)₂/XPhos vs. Ni(COD)₂ for Suzuki-Miyaura couplings .

- Additives : Use silver carbonate (Ag₂CO₃) to scavenge halides in Negishi couplings.

- Kinetic analysis : Monitor reaction progress via ¹⁹F NMR to identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.